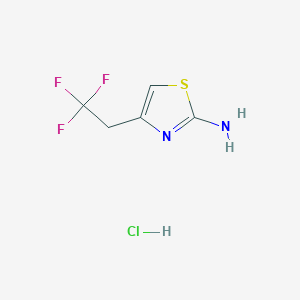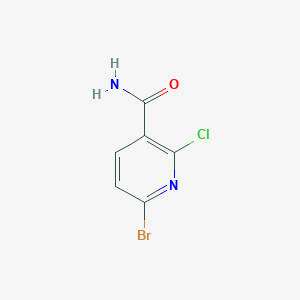
6-Bromo-2-chloronicotinamide
Vue d'ensemble
Description
6-Bromo-2-chloronicotinamide is a chemical compound with the molecular formula C6H4BrClN2O and a molecular weight of 235.47 . It is also known by other names such as 6-bromo-2-chloropyridine-3-carboxamide and 3-Pyridinecarboxamide, 6-bromo-2-chloro- .
Physical And Chemical Properties Analysis
6-Bromo-2-chloronicotinamide has a predicted boiling point of 333.5±42.0 °C and a predicted density of 1.818±0.06 g/cm3 . Its pKa value is predicted to be 13.91±0.50 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
6-Bromo-2-chloronicotinamide, a derivative of nicotinic acid, is used in various chemical syntheses and has potential applications in the development of pharmaceuticals and agrochemicals. Its unique halogenation pattern enables its participation in diverse chemical reactions, facilitating the creation of novel compounds with potential biological activity.
Efficient Synthesis Pathways : The regioselective Suzuki coupling of 2,6-dichloronicotinamide with aryl boronic acids, facilitated by chelation to an ester/amide group, represents an efficient synthesis pathway for 2-aryl-6-chloronicotinamides. This method emphasizes the role of 6-bromo-2-chloronicotinamide as a precursor in organic synthesis, offering a convergent approach to produce structurally diverse molecules (Yang et al., 2003).
Role in Enzymatic Production : Another study highlights the biocatalytic hydrolysis of chlorinated nicotinamides by an amidase from Pantoea sp., demonstrating the potential for enzymatic production of 2-chloronicotinic acid. This research suggests the utility of 6-bromo-2-chloronicotinamide in biotechnological applications, particularly in the synthesis of agrochemicals and pharmaceuticals through environmentally friendly processes (Zheng et al., 2018).
Disinfection Byproducts in Water Treatment : The presence of bromide ions in water treatment processes, particularly in chlorination and chloramination, significantly impacts the formation and speciation of disinfection by-products (DBPs). Research on the effect of bromide ions reveals that bromo- and dichloro- substitutions in haloacetic acids are influenced by bromide concentrations, underlining the environmental relevance of bromo-chloro compounds like 6-bromo-2-chloronicotinamide (Cowman & Singer, 1996).
Halogenated Disinfection Byproducts : Studies on new halogenated disinfection byproducts (DBPs) formed in swimming pool water treated with chlorine emphasize the role of bromide. These DBPs, including bromo- and chloro-nicotinamides, highlight the potential health risks associated with prolonged exposure to chlorinated water and underscore the importance of understanding the chemistry of bromo-chloro compounds in environmental health science (Xiao et al., 2012).
Propriétés
IUPAC Name |
6-bromo-2-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYMFKMGFOXHDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloronicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



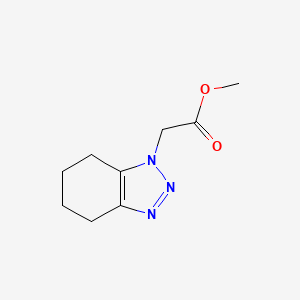
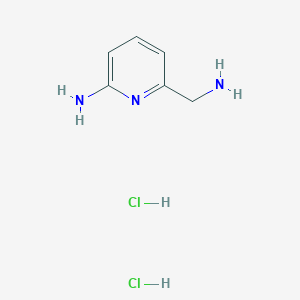
![[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride](/img/structure/B1448841.png)
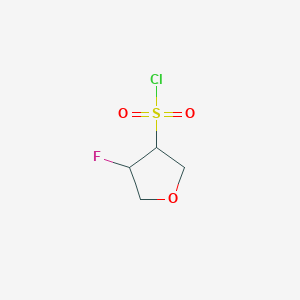
![1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B1448844.png)
![1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B1448846.png)
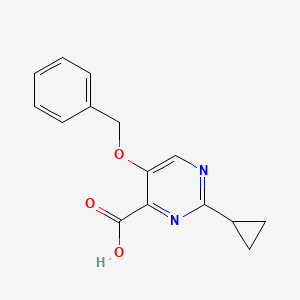

![6-oxa-2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1448851.png)
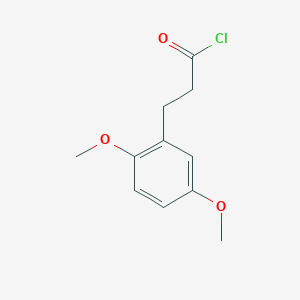
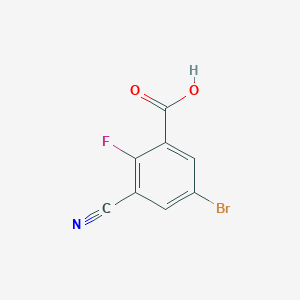
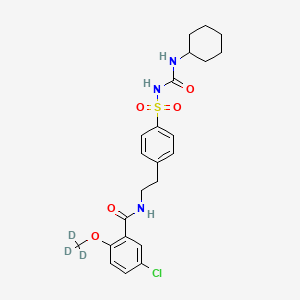
![[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B1448856.png)
